

Physicochemical Characterization of Fluoroquinolonic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Fluoroquinolonic acid*

Cat. No.: *B193946*

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Introduction

Fluoroquinolonic acid (CAS No. 86393-33-1), chemically known as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is a pivotal synthetic intermediate in the pharmaceutical industry.^{[1][2][3]} It forms the core chemical backbone for several broad-spectrum fluoroquinolone antibiotics, most notably ciprofloxacin and enrofloxacin.^{[1][3][4]} The physicochemical properties of this intermediate directly influence the purity, efficacy, and safety profile of the final Active Pharmaceutical Ingredient (API).^[3] This technical guide provides a comprehensive overview of the key physicochemical characteristics of **fluoroquinolonic acid** and details the standard experimental protocols for their determination, targeting researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A summary of the essential physicochemical data for **fluoroquinolonic acid** is presented below. These parameters are fundamental to understanding the compound's behavior in various chemical and biological systems.

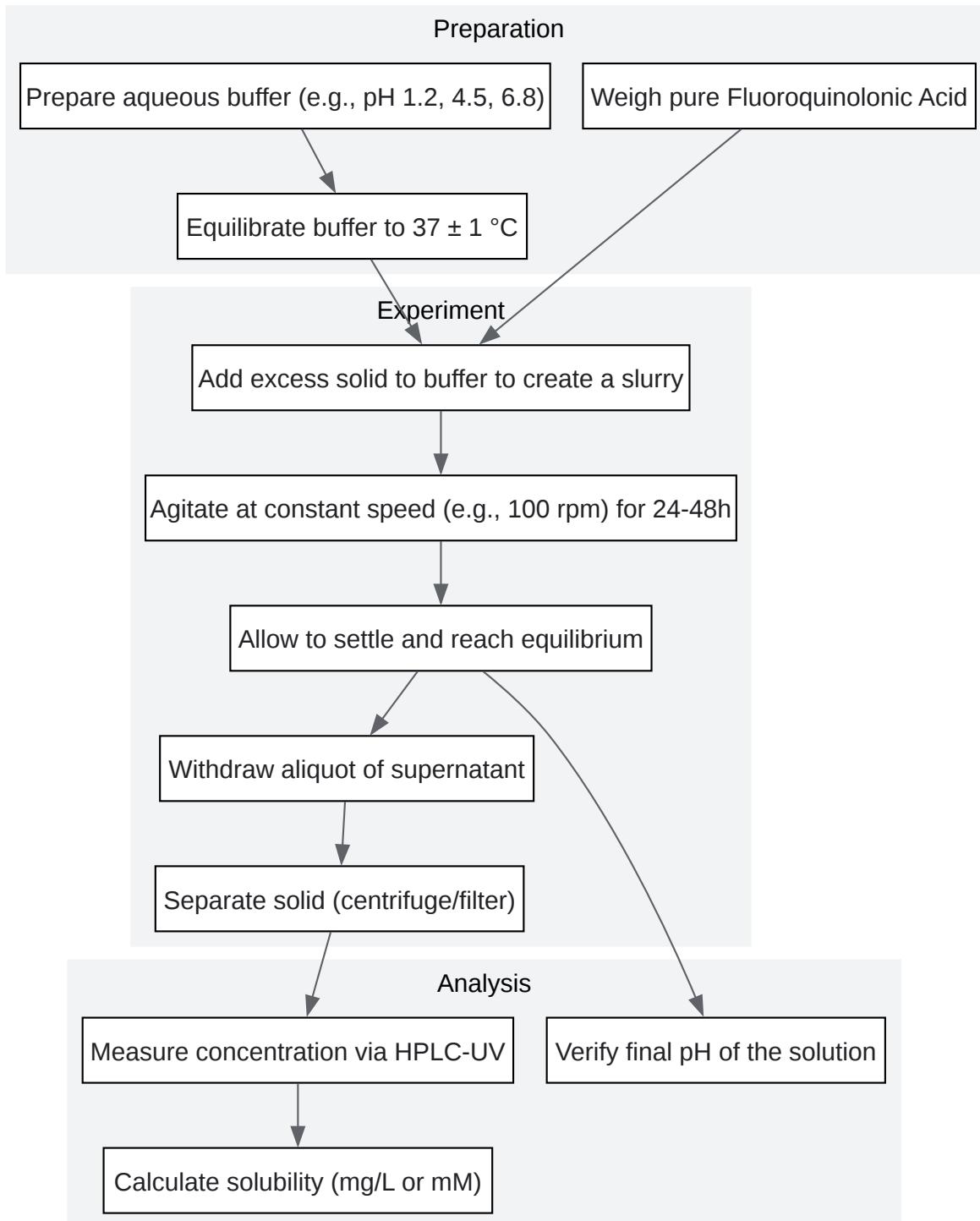
Property	Value	Source(s)
CAS Number	86393-33-1	[1] [5] [6] [7]
Molecular Formula	C ₁₃ H ₉ ClFNO ₃	[1] [5] [6] [7]
Molecular Weight	281.67 g/mol	[1] [5] [6] [7]
Appearance	White to off-white or light yellow solid/powder	[8] [9]
Melting Point	242-245 °C	[1] [10] [11]
pKa	6.36 ± 0.41 (Predicted)	[2]
LogP (octanol/water)	1.88 - 2.83 (Values vary based on determination method)	[5] [10] [12]
Aqueous Solubility	17.6 mg/L (at 20 °C)	[12]
DMSO Solubility	~16.7 - 25 mg/mL (fresh, anhydrous DMSO recommended)	[10] [13] [14]
Other Solubilities	Slightly soluble in Chloroform and Ethyl Acetate.	[2]

Experimental Protocols for Characterization

Detailed methodologies for determining the key physicochemical parameters of **fluoroquinolonic acid** are outlined below. Each section includes a workflow diagram generated using DOT language for clear visualization of the experimental process.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for Biopharmaceutics Classification System (BCS) categorization.[\[15\]](#)[\[16\]](#) The protocol involves saturating a solvent with the solute and measuring the concentration after equilibrium is reached.

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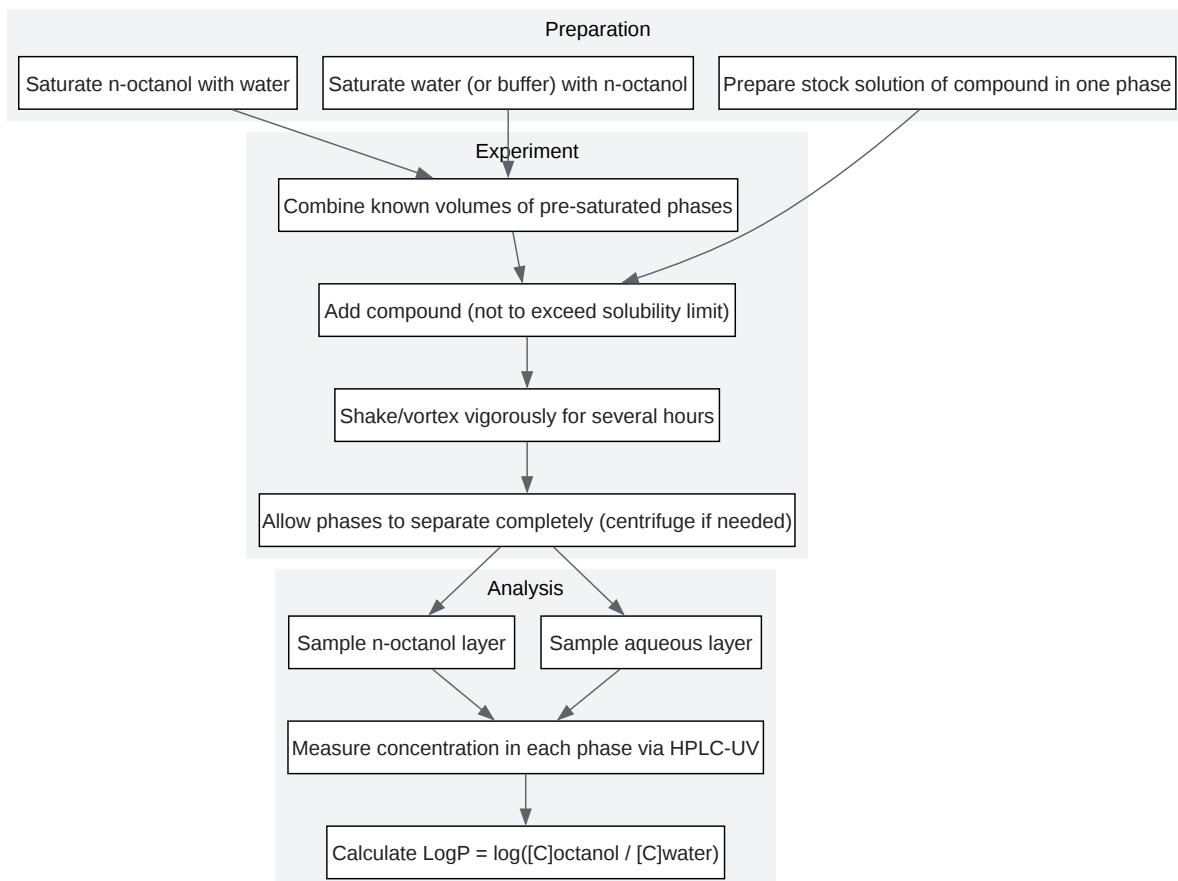
Workflow for Shake-Flask Solubility Determination.

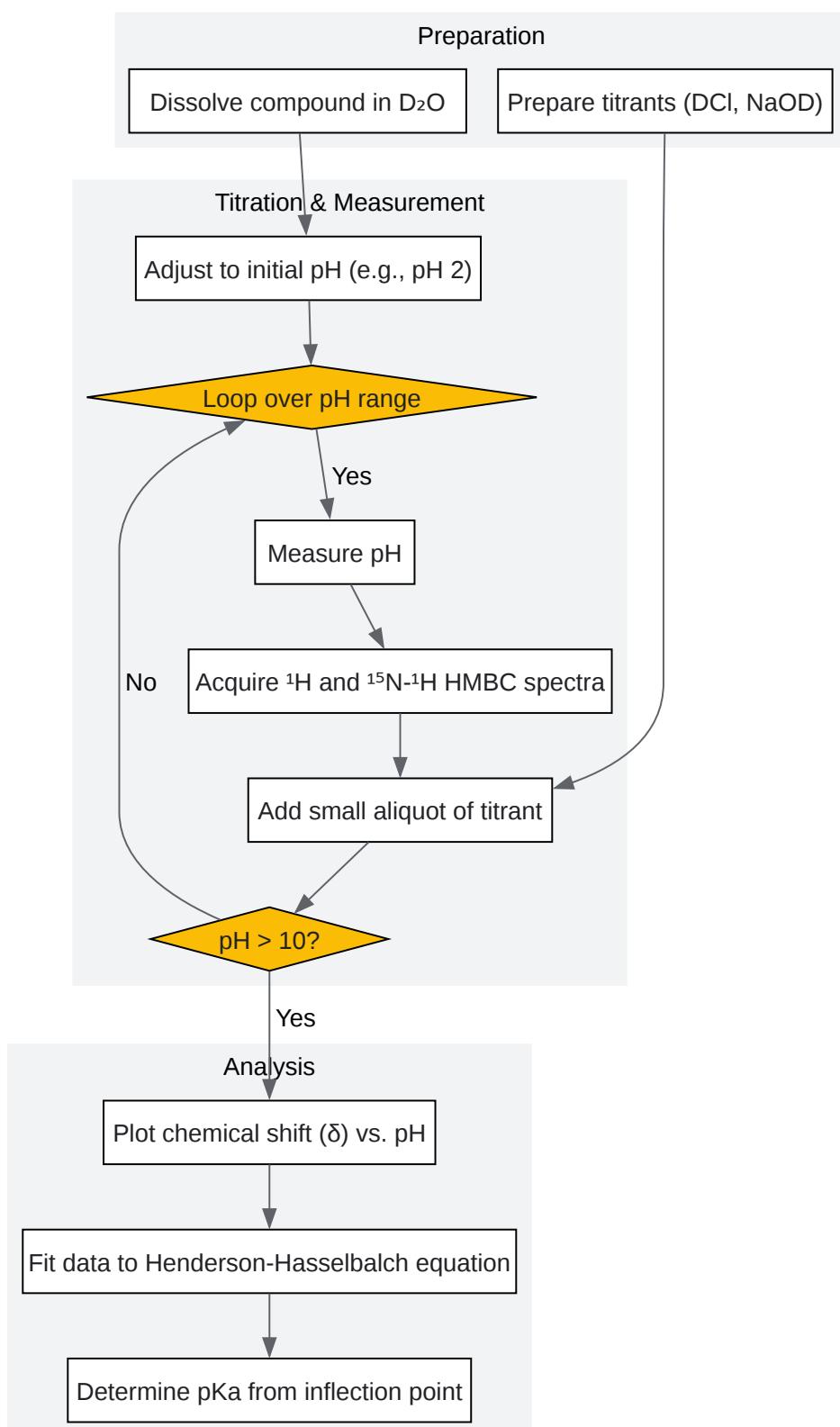
Methodology:

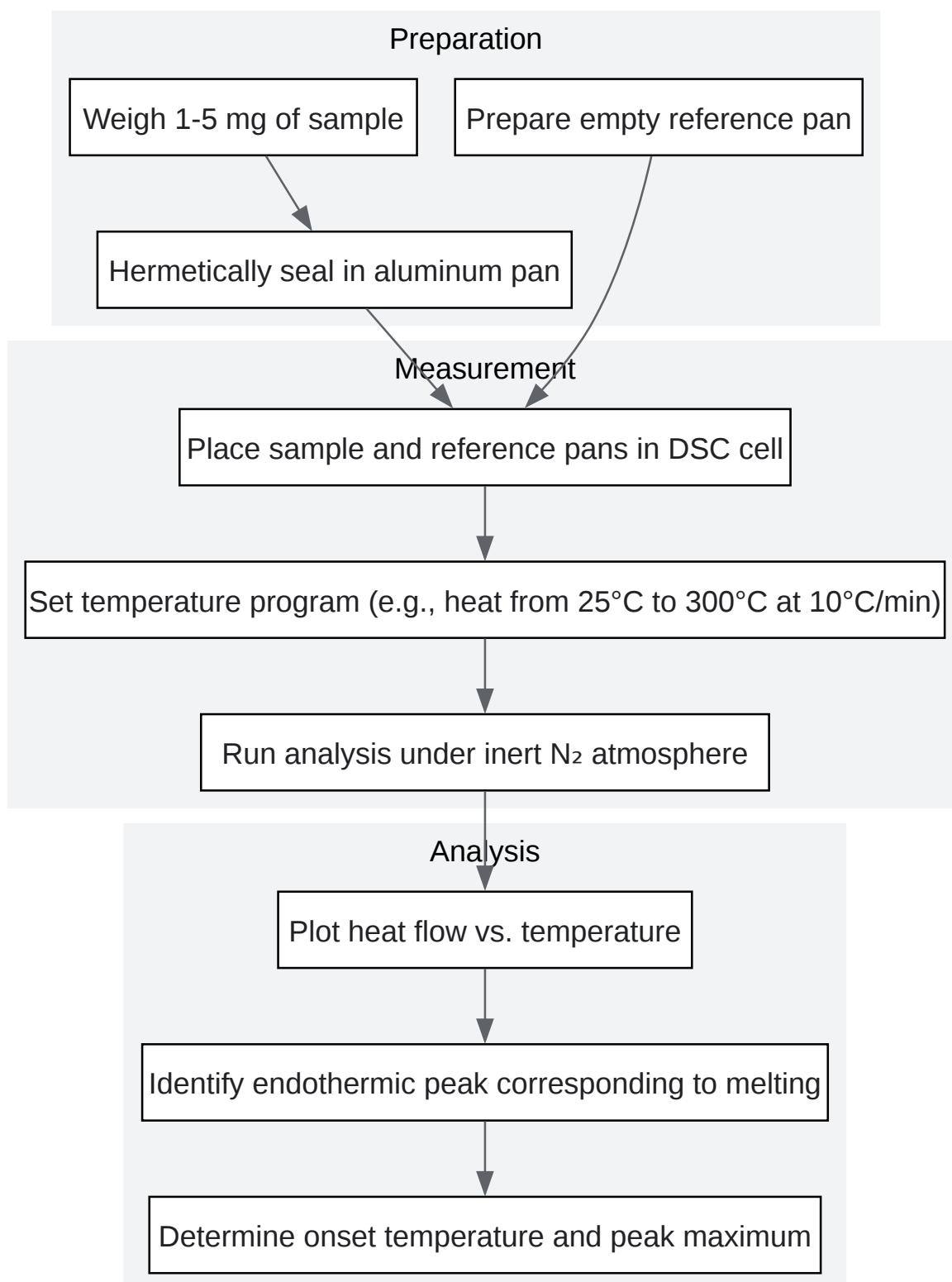
- Preparation: Prepare aqueous buffers at relevant pH values (e.g., 1.2, 4.5, and 6.8 for BCS).
[16][17] Equilibrate the buffers and the solid compound to the test temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[16][17]
- Saturation: Add an excess amount of **fluoroquinolonic acid** to a known volume of the temperature-equilibrated buffer in a sealed flask. The presence of undissolved solid throughout the experiment is essential.[16]
- Equilibration: Place the flask in a shaker bath and agitate at a constant speed and temperature for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[16] Time points can be taken to confirm that the concentration is no longer changing.
- Sampling and Separation: Once equilibrium is achieved, stop agitation and allow the suspension to settle. Withdraw an aliquot of the supernatant. Immediately separate the liquid from any undissolved solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF filter).
[15]
- Analysis: Accurately dilute the clear filtrate and determine the concentration of **fluoroquinolonic acid** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[15]
- Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

Determination of Lipophilicity (LogP) by Shake-Flask Method

LogP, the octanol-water partition coefficient, is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[18]





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